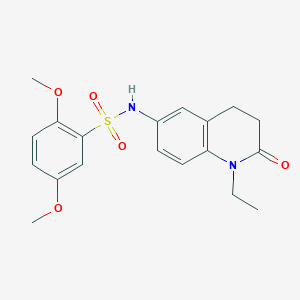![molecular formula C18H18F2N2O3S B6487570 2,4-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide CAS No. 921925-20-4](/img/structure/B6487570.png)
2,4-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,4-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceuticals and has a wide range of biological activities. The molecule also contains a tetrahydroisoquinoline group, which is a structural motif found in many natural products and drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several key features, including the aromatic benzamide ring, the tetrahydroisoquinoline ring, and the sulfonyl group. These groups could engage in various non-covalent interactions, such as hydrogen bonding or pi-stacking, which could influence the compound’s properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzamide and tetrahydroisoquinoline groups, as well as the sulfonyl group. For example, the benzamide group could potentially undergo nucleophilic acyl substitution reactions, while the tetrahydroisoquinoline might be susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and amide groups could enhance its solubility in polar solvents, while the aromatic rings could contribute to its stability .科学的研究の応用
2,4-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of organic compounds. It has also been used as an inhibitor in the synthesis of peptides and proteins. It has been used in the synthesis of novel drugs, in the development of new chemical reactions, and in the study of enzyme-catalyzed reactions.
作用機序
The mechanism of action of 2,4-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is not yet fully understood. It is believed to act as an inhibitor of certain enzymes involved in the synthesis of peptides and proteins. It is also believed to act as a catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in the synthesis of peptides and proteins. It has also been shown to act as a catalyst in the synthesis of organic compounds.
実験室実験の利点と制限
The advantages of using 2,4-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide in laboratory experiments include its versatility, high yields, and low cost. It is also non-toxic and does not produce hazardous byproducts. However, there are some limitations to using this compound in laboratory experiments. It is not water soluble and therefore cannot be used in aqueous solutions. It also has a low solubility in organic solvents.
将来の方向性
For the use of 2,4-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide include further research into its biochemical and physiological effects, its use in the synthesis of novel drugs, and its use in the development of new chemical reactions. It could also be used to study enzyme-catalyzed reactions and to develop new catalytic systems. Additionally, it could be used to study the mechanism of action of other compounds and to develop new inhibitors of enzymes.
合成法
2,4-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide can be synthesized by a number of methods. One of the most common methods is the reaction of 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl chloride with 2,4-difluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane at room temperature. The reaction produces this compound in high yields.
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3S/c19-15-5-6-16(17(20)11-15)18(23)21-8-10-26(24,25)22-9-7-13-3-1-2-4-14(13)12-22/h1-6,11H,7-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRUYRXOBSYLLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]acetamide](/img/structure/B6487489.png)
![8-[(4-fluorophenyl)methoxy]-2-(piperidin-1-yl)quinoline](/img/structure/B6487510.png)
![2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6487516.png)
![N-(2,4-dimethylphenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B6487524.png)
![N-[(2,6-difluorophenyl)methyl]-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6487526.png)
![2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B6487535.png)
![3-(3-fluorophenyl)-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazol-4-amine](/img/structure/B6487536.png)

![2-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide](/img/structure/B6487549.png)
![N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B6487555.png)
![3,3-diphenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide](/img/structure/B6487565.png)
![4-amino-N-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxamide](/img/structure/B6487568.png)
![2-(2-methoxyphenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B6487578.png)
![3-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6487592.png)
